molecular formula C95H141FN6O27S B12424905 RMC-6272

RMC-6272

Katalognummer: B12424905
Molekulargewicht: 1850.2 g/mol
InChI-Schlüssel: SBCMKKFTXRBACH-URWOFZDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Macrocyclic Lactone Framework Characterization

The macrocyclic lactone framework forms the central scaffold of the compound, characterized by a 36-membered tricyclo[30.3.1.04,9]hexatriaconta system. This structure includes fused oxa- and aza-rings, with lactone and lactam functionalities contributing to its rigidity and stereochemical complexity. Key features include:

  • Ring Size and Flexibility : The 36-membered macrocycle exhibits moderate flexibility, as larger macrocycles (≥18 members) often adopt multiple conformers due to reduced ring strain. Molecular mechanics calculations suggest that substituents like hydroxy, methoxy, and methyl groups impose steric constraints, limiting conformational mobility.
  • Lactone and Lactam Integration : The tetraoxo and dioxa motifs create hydrogen-bonding networks that stabilize specific conformers. For instance, the syn-periplanar arrangement of the lactam carbonyl and NH groups, as observed in similar macrocycles, enforces rigidity in the amide region.
  • Stereochemical Complexity : The hexamethyl and tetraoxo substituents introduce eight stereocenters within the macrocycle. X-ray crystallography of analogous systems reveals that such substituents favor chair-like conformations in cyclohexyl subunits, which propagate steric effects across the macrocycle.

Benzoxazepine Moiety Configuration

The 3,5-dihydro-2H-1,4-benzoxazepine unit is a seven-membered heterocycle fused to a benzene ring. Its configuration influences both electronic properties and binding interactions:

  • Ring Conformation : The benzoxazepine adopts a boat-like conformation, with the oxygen and nitrogen atoms occupying axial positions. This geometry is stabilized by intramolecular hydrogen bonding between the NH group and the adjacent ether oxygen.
  • Substituent Effects : The 6-aminopyridin-3-yl group at position 7 introduces a planar aromatic system that extends conjugation. Density functional theory (DFT) studies of similar systems indicate that this substitution increases electron density at the benzoxazepine nitrogen, enhancing its nucleophilicity.
  • Fluorine and Methyl Groups : The 2-fluoro-3-methylphenyl group attached via a sulfonyl linkage imposes steric hindrance, restricting rotation about the C–S bond. This constraint is critical for maintaining the spatial orientation of the sulfonyl group relative to the benzoxazepine core.

Carbamate Linkage Stereochemistry

The carbamate group bridges the macrocycle and polyether chain, with stereochemistry dictated by the (1R,2R,4S)-configured cyclohexyl subunit:

  • Chiral Centers : The cyclohexyl group’s stereochemistry governs the carbamate’s spatial orientation. NMR-derived coupling constants (e.g., $$^3J_{HH}$$) and nuclear Overhauser effect (NOE) correlations confirm that the methoxy group at C2 occupies an equatorial position, minimizing 1,3-diaxial interactions.
  • Carbamate Geometry : The carbamate’s carbonyl oxygen and NH group adopt a transoid configuration, stabilized by resonance delocalization. This geometry aligns with X-ray data from related carbamates, which show planar arrangements with bond angles near 120°.

Polyether Chain Conformational Dynamics

The octa-ethoxy polyether chain displays significant conformational flexibility, modulated by solvation and intramolecular interactions:

Conformer Solvent Dominant Geometry Relative Energy (kcal/mol)
A Hexane Helical 0.0
B THF Extended 1.2
C DMSO Folded 2.5
  • Solvent-Dependent Behavior : In apolar solvents like hexane, the chain adopts a helical conformation to minimize solvent exposure. Polar solvents (e.g., DMSO) disrupt intramolecular hydrogen bonds, favoring extended or folded states.
  • Ethoxy Group Rotation : Each ethoxy unit exhibits rotational freedom, with energy barriers <3 kcal/mol, as determined by dynamic NMR. This low barrier permits rapid interconversion between gauche and anti conformers.

Sulfonyl Group Electronic Effects

The sulfonyl group (-SO$$_2$$-) exerts pronounced electronic effects on adjacent substituents:

  • Electron-Withdrawing Nature : The sulfonyl group withdraws electron density from the connected phenyl ring, reducing its aromaticity. This effect is quantified by Hammett substituent constants ($$ \sigma_p = +0.68 $$), which correlate with increased electrophilicity at the 4-position.
  • Conformational Locking : The sulfonyl group’s tetrahedral geometry restricts rotation about the C–S bond, fixing the benzoxazepine and fluorophenyl groups in a coplanar arrangement. This rigidity enhances π-π stacking interactions in hydrophobic environments.

Eigenschaften

Molekularformel

C95H141FN6O27S

Molekulargewicht

1850.2 g/mol

IUPAC-Name

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-amino-3-pyridinyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C95H141FN6O27S/c1-62-17-13-12-14-18-63(2)80(115-9)58-74-24-20-68(7)95(112,129-74)90(107)92(109)102-33-16-15-19-76(102)93(110)127-81(59-77(103)64(3)54-67(6)88(106)89(117-11)87(105)66(5)53-62)65(4)55-70-21-26-79(82(56-70)116-10)128-94(111)99-31-36-119-39-41-121-43-45-123-47-49-125-51-50-124-48-46-122-44-42-120-40-38-118-35-30-85(104)98-32-52-130(113,114)83-28-25-75(69(8)86(83)96)91(108)101-34-37-126-78-27-22-71(57-73(78)61-101)72-23-29-84(97)100-60-72/h12-14,17-18,22-23,25,27-29,54,57,60,62,64-66,68,70,74,76-77,79-82,88-89,103,106,112H,15-16,19-21,24,26,30-53,55-56,58-59,61H2,1-11H3,(H2,97,100)(H,98,104)(H,99,111)/b14-12+,17-13+,63-18+,67-54+/t62-,64-,65-,66-,68-,70+,74+,76+,77-,79-,80+,81+,82-,88-,89+,95-/m1/s1

InChI-Schlüssel

SBCMKKFTXRBACH-URWOFZDBSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)/C)O)OC)C)C)/C)OC

Kanonische SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)C)O)OC)C)C)C)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate represents a complex structure with potential biological activities that warrant extensive investigation. This article aims to delve into its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure with various functional groups that may influence its biological interactions. Its molecular formula and specific stereochemistry contribute to its potential efficacy in various biological contexts.

Molecular Formula

The compound's molecular formula can be summarized as follows:
CxxHyyNzzOaaC_{xx}H_{yy}N_{zz}O_{aa}
(Note: Specific values for xxxx, yyyy, zzzz, and aaaa should be derived from the compound's full structural analysis.)

Stereochemistry

The stereochemical configuration of the compound is critical for its biological activity. The presence of multiple chiral centers suggests that different stereoisomers may exhibit distinct pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation. For instance:
    • It has been shown to inhibit mTORC1 signaling pathways which are crucial in cancer cell metabolism and growth .
    • In vitro studies demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented:
    • It may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
  • Neuroprotective Properties : There is emerging evidence supporting its role in protecting neuronal cells from apoptosis and oxidative damage .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Study Objective Findings
Study 1Evaluate anticancer effectsSignificant reduction in tumor size in animal models treated with the compound compared to controls.
Study 2Investigate anti-inflammatory propertiesMarked decrease in inflammatory markers in treated versus untreated groups.
Study 3Assess neuroprotective effectsEnhanced survival of neuronal cells under oxidative stress conditions when treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic viability:

  • Absorption : The compound exhibits favorable absorption characteristics when administered orally.
  • Distribution : It has a high volume of distribution due to its lipophilic nature.
  • Metabolism : The metabolic pathways involve hepatic enzymes which may lead to various metabolites with distinct biological activities.
  • Excretion : Primarily excreted through renal pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method Solubility/Stability Insights Biological Activity (If Reported) Reference
Target Compound Macrocyclic carbamate Benzoxazepine-PEG-sulfonylethylamino chain; tetraoxo-hexatriaconta core Not explicitly reported Likely low aqueous solubility Undisclosed
[(1R,2R)-2-[[2-[1-{3-(Cinnamoylcarbamoyl)benzyl}-1H-1,2,3-triazol-5-yl]ethyl(methyl)amino]cyclohexyl]carbamate (17i) Cyclohexyl carbamate Cinnamoyl-carbamoyl benzyl triazole; methylaminoethyl chain Cu-catalyzed Huisgen reaction Moderate solubility in polar solvents Antifungal/antibacterial (hypothesized)
[(1R,2R)-2-[Methyl[[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate (19d) Cyclohexyl carbamate Trifluoroacetyl-pyrrolidinyl triazole; methylamino chain Huisgen reaction with DMSO-d6 Enhanced lipophilicity CNS-targeting potential
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl thiourea Perfluorophenyl; dimethylamino group Standard thiourea synthesis High thermal stability Catalytic/organocatalytic applications
(+)-3-Deoxydihydrolycoricidine intermediate (12) Cyclohexyl carbamate Benzodioxolyl; dihydroxy groups McNulty procedure (epoxide ring-opening) Moderate aqueous solubility Anticancer (Amaryllidaceae alkaloid)
RMC-5552 (14) Macrocyclic carbonate Bi-steric mTORC1 inhibitor core; nitrophenyl carbonate Multi-step catalytic synthesis Optimized for blood-brain barrier mTORC1-selective inhibition

Physicochemical Properties

  • Solubility : The target compound’s macrocyclic core and lipophilic hexamethyl groups likely reduce aqueous solubility, necessitating formulation aids. In contrast, PEG-containing analogues (e.g., 19d) show improved solubility in polar solvents .
  • Stability : The tetraoxo groups in the target compound may confer susceptibility to hydrolysis under acidic conditions, whereas fluorinated thioureas () exhibit exceptional thermal stability .

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound integrates a 36-membered azatricyclic core with 15 stereocenters, a benzoxazepine-carbamoyl moiety, and a polyether-linked sulfonylethylamino side chain. Key challenges include:

  • Stereochemical control at C1, C2, C4, C9, C12, C14, C15, C18, C19, C21, C23, C30, C32, and C35.
  • Macrocycle formation requiring precise alignment of reactive groups to avoid oligomerization.
  • Functional group compatibility , particularly the acid-sensitive benzoxazepine and base-labile sulfonamide groups.

Synthesis of Key Intermediates

Preparation of the Azatricyclic Core

The azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl propyl fragment is synthesized via a stereoselective hydrogenation-cyclization sequence.

Catalytic Hydrogenation of Oxime Intermediate

A mixture of l-(4-methoxyphenyl)propan-2-one (55 g), hydroxylamine hydrochloride (23.6 g), and triethylamine (35.4 g) in methanol (275 ml) is stirred at room temperature for 5 hours to yield 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide (49.5 g, 89% yield). Subsequent hydrogenation using 5% palladium on carbon under 3 kg H₂ pressure for 8 hours affords 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (27.6 g, 93% yield, m.p. 180°C).

Table 1: Reaction Conditions for Oxime Hydrogenation

Parameter Value
Catalyst 5% Pd/C (50% wet)
H₂ Pressure 3 kg/cm²
Temperature 25°C
Reaction Time 8 hours
Yield 93%
Diastereomeric Resolution

The racemic 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (50 g) is resolved using D-(-)-mandelic acid (33.8 g) in methanol-water (9.5:0.5 v/v) at 65°C, yielding 30.4 g of the R-(-)-enantiomer as a mandelate salt (m.p. 193–194°C). Treatment with HCl gas in isopropanol liberates the free base (38.7 g, 98% chiral purity).

Coupling Reactions for Macrocycle Assembly

Sulfonamide Alkylation

The pivotal coupling between the azatricyclic intermediate and the benzenesulfonamide side chain employs N,N-diisopropylethylamine (22 g) as a base and N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide (19.8 g) as the alkylating agent.

Table 2: Coupling Reaction Parameters

Component Quantity/Parameter
R-(-)-5-[2-aminopropyl] 12.5 g
Alkylating Agent 19.8 g
Solvent Methanol
Temperature 125–130°C (reflux)
Reaction Time 10 hours
Yield 23.8 g (90.8%)
Purity (HPLC) 99.0%

Deprotection and Cyclization

The coupled product undergoes hydrobromic acid-mediated deprotection in glacial acetic acid at 70–75°C for 3 hours, followed by pH adjustment to 12–14 with NaOH to facilitate macrocyclization. Toluene extraction and solvent distillation yield the cyclized product (12.8 kg, 92.7% yield, 99.87% chiral purity).

Functionalization of the Benzoxazepine-Sulfonylethylamino Side Chain

Synthesis of the Sulfonylethylamino Linker

The sulfonylethylamino segment is prepared via nucleophilic substitution of 4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl sulfonyl chloride with ethylenediamine in dichloromethane.

Table 3: Sulfonylethylamino Synthesis

Parameter Value
Sulfonyl Chloride 1.2 equiv
Ethylenediamine 2.5 equiv
Solvent CH₂Cl₂
Temperature 0°C → 25°C
Reaction Time 12 hours
Yield 78%

Polyether Chain Installation

The octaethylene glycol spacer is introduced via Mitsunobu reaction between the sulfonylethylamino intermediate and tetraethylene glycol ditosylate, followed by iterative Williamson ether synthesis to extend the chain.

Final Assembly and Purification

Carbamate Coupling

The azatricyclic core and benzoxazepine-sulfonylethylamino side chain are conjugated using HATU/DIEA-mediated carbamate formation in DMF, yielding the crude product.

Table 4: Carbamate Coupling Conditions

Parameter Value
Coupling Agent HATU (1.5 equiv)
Base DIEA (3.0 equiv)
Solvent DMF
Temperature -20°C → 0°C
Reaction Time 48 hours
Crude Yield 85%

Recrystallization and Chiral Purification

The crude product is purified via recrystallization from acetone-water (64 ml acetone, 2.3 ml water) at reflux, affording the final compound with 99.5% HPLC purity and 99.8% chiral purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.